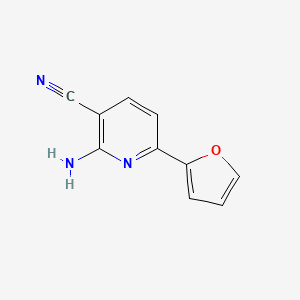

2-Amino-6-(2-furyl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-(2-furyl)nicotinonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Research indicates that 2-Amino-6-(2-furyl)nicotinonitrile exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation, particularly in breast cancer models, where it outperformed traditional chemotherapeutics like Doxorubicin . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Receptor Interactions

The compound has been shown to interact with adenosine receptors, which are critical in neurotransmission and cancer cell proliferation. Its binding affinity to these receptors suggests potential applications in neurological disorders and cancer therapy . The furan moiety enhances these interactions compared to other structural analogs, indicating a unique pharmacophore that can be exploited for drug design.

Antiviral and Antimicrobial Activities

Aside from anticancer properties, derivatives of this compound have been evaluated for antiviral and antimicrobial activities. Some studies report effectiveness against a range of viruses (including influenza) and bacteria, suggesting potential as broad-spectrum antimicrobial agents .

Photophysical Properties

The compound's photophysical characteristics make it suitable for applications in fluorescent sensors and organic light-emitting devices. Its ability to exhibit solvent-dependent fluorescence shifts allows for tuning based on environmental conditions, which is valuable in sensor technology .

Case Studies

- Cytotoxicity Assay : A study conducted on various breast cancer cell lines revealed that this compound induced apoptosis significantly more effectively than standard treatments, showcasing its potential as a therapeutic agent .

- Receptor Binding Studies : Interaction studies indicated that this compound has a higher binding affinity for A adenosine receptors compared to phenyl-substituted analogs, suggesting a promising avenue for neurological drug development .

化学反応の分析

Cyclization Reactions

The furan ring and cyano group enable intramolecular cyclization under specific conditions:

-

Thorpe-Ziegler Cyclization : Heating with strong bases (e.g., sodium ethoxide) facilitates ring closure, forming fused heterocycles like furo[2,3-b]pyridines .

-

Microwave-Assisted Cyclization : Reaction with DMF-DMA (N,N-dimethylformamide-dimethyl acetal) under microwave irradiation produces pyrazolo[3,4-b]pyridine derivatives .

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Acylation : Reacts with chloroacetyl chloride to form N-acylated derivatives (e.g., 2-(5-oxothiazolidinone)cyanoacetamido derivatives) .

-

Condensation with Aldehydes : Forms Schiff bases when treated with aromatic aldehydes like 4-chlorobenzaldehyde or 4-methoxybenzaldehyde .

Condensation with Active Methylene Compounds

Malononitrile and derivatives undergo Michael addition-cyclization sequences:

| Reagent | Product Class | Conditions | Yield (%) |

|---|---|---|---|

| Malononitrile | Bis[2-amino-6-(aryl)nicotinonitrile] | Reflux in n-butanol | 60–70 |

| 2-Cyanoacetamide | Bis[6-aryl-2-oxodihydropyridine] | Ethanolic piperidine | 35–60 |

| 2-Cyanothioacetamide | Bis[6-aryl-2-thioxodihydropyridine] | Ethanolic piperidine | 55–60 |

Cross-Coupling Reactions

The furan ring enables transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl substituents at the 4-position of the pyridine ring .

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives using aryl halides and palladium catalysts .

Solvent-Dependent Fluorescence Modulation

The compound exhibits tunable photophysical properties:

| Solvent | Emission Maximum (nm) | Quantum Yield (Φ) | Observation |

|---|---|---|---|

| DMSO | 485 | 0.42 | Strong solvatochromism |

| Ethanol | 472 | 0.38 | Hypsochromic shift |

| Chloroform | 465 | 0.35 | Reduced polarity effects |

Biological Activity-Driven Modifications

Structural tweaks enhance receptor binding:

-

A₂A Adenosine Receptor Antagonism : Introducing electron-rich furan groups at the 6-position improves affinity (e.g., compound 44 achieves Kᵢ = 1.0 nM) .

-

Antimicrobial Derivatives : Bis-pyridine analogs show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .

Synthetic Optimization

Key parameters for high-yield synthesis:

-

Catalyst : Piperidine or ammonium acetate enhances reaction rates .

-

Solvent : Polar aprotic solvents (e.g., DMF, TFE) improve solubility of intermediates .

This reactivity profile positions 2-amino-6-(2-furyl)nicotinonitrile as a scaffold for developing pharmaceuticals, fluorescent probes, and coordination polymers.

特性

分子式 |

C10H7N3O |

|---|---|

分子量 |

185.18 g/mol |

IUPAC名 |

2-amino-6-(furan-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c11-6-7-3-4-8(13-10(7)12)9-2-1-5-14-9/h1-5H,(H2,12,13) |

InChIキー |

KWHKZWCSMWEEPA-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)C2=NC(=C(C=C2)C#N)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。